molecular formula C21H22FN3O4 B12174331 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12174331
M. Wt: 399.4 g/mol
InChI Key: HPPRKBAWRBKBAG-UHFFFAOYSA-N
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Description

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated reagents and coupling reactions.

    Introduction of the Methoxyphenyl Group: This can be done using methoxy-substituted aromatic compounds and appropriate coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C21H22FN3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-[(3-fluorobenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H22FN3O4/c1-29-18-8-3-2-7-17(18)25-13-15(12-19(25)26)21(28)24-10-9-23-20(27)14-5-4-6-16(22)11-14/h2-8,11,15H,9-10,12-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

HPPRKBAWRBKBAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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